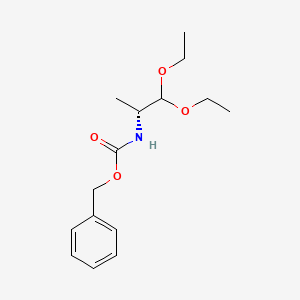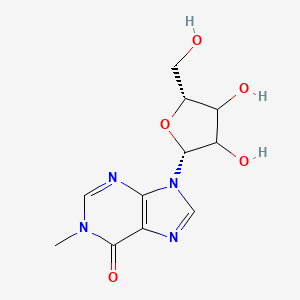
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib is a derivative of Afatinib, a well-known tyrosine kinase inhibitor used in cancer treatment. This compound is specifically modified to enhance its pharmacological properties and efficacy in targeting cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib involves multiple steps, starting from the basic structure of Afatinib. The key steps include:
Fluorine Removal: The fluorine atom is removed from the Afatinib molecule.
Dimethylamino Group Modification: The dimethylamino group is modified to form the 4-dimethylamino-2-en-1-oxo structure.
Butyl Chain Addition: A butyl chain is added to the modified structure to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and potency.
化学反应分析
Types of Reactions
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can introduce new functional groups.
科学研究应用
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib has several scientific research applications, including:
Chemistry: Used as a reference material in chemical research to study its properties and reactions.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential in cancer treatment due to its ability to inhibit tyrosine kinases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib involves the inhibition of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death).
相似化合物的比较
Similar Compounds
Afatinib: The parent compound, also a tyrosine kinase inhibitor.
Gefitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Similar in structure and function to Afatinib and Gefitinib.
Uniqueness
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib is unique due to its specific modifications, which enhance its pharmacological properties and efficacy compared to other similar compounds. The removal of the fluorine atom and the addition of the butyl chain contribute to its distinct characteristics and potential advantages in therapeutic applications.
属性
分子式 |
C18H17ClN4O2 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC 名称 |
4-N-(3-chlorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine |
InChI |
InChI=1S/C18H17ClN4O2/c19-11-2-1-3-12(6-11)23-18-14-7-15(20)17(8-16(14)21-10-22-18)25-13-4-5-24-9-13/h1-3,6-8,10,13H,4-5,9,20H2,(H,21,22,23)/t13-/m0/s1 |
InChI 键 |
VGCTYFLBQMFZEW-ZDUSSCGKSA-N |
手性 SMILES |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Cl)N |
规范 SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1R)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425091.png)
![2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B13425095.png)
![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)
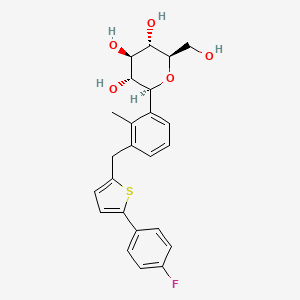
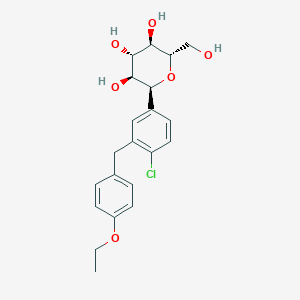
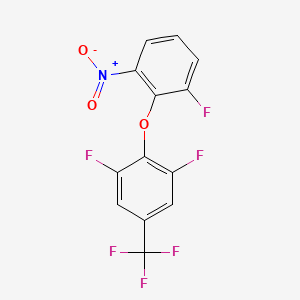
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
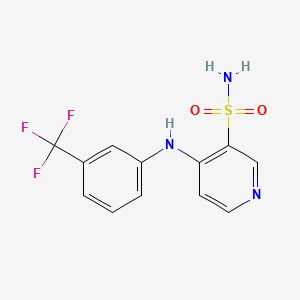
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
